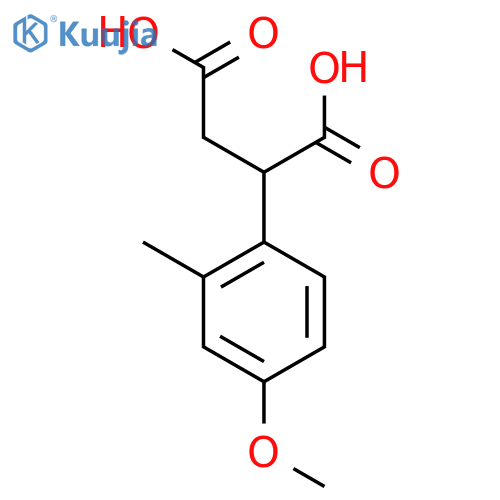Cas no 858808-04-5 (2-(4-methoxy-2-methylphenyl)butanedioic acid)

858808-04-5 structure
商品名:2-(4-methoxy-2-methylphenyl)butanedioic acid
2-(4-methoxy-2-methylphenyl)butanedioic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxy-2-methylphenyl)butanedioic acid
- 858808-04-5
- EN300-1765605
-
- インチ: 1S/C12H14O5/c1-7-5-8(17-2)3-4-9(7)10(12(15)16)6-11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14)(H,15,16)
- InChIKey: KRHXUYXIZLCRNU-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=C(C)C=1)C(C(=O)O)CC(=O)O
計算された属性
- せいみつぶんしりょう: 238.08412354g/mol
- どういたいしつりょう: 238.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-(4-methoxy-2-methylphenyl)butanedioic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765605-0.1g |
2-(4-methoxy-2-methylphenyl)butanedioic acid |
858808-04-5 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1765605-5.0g |
2-(4-methoxy-2-methylphenyl)butanedioic acid |
858808-04-5 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1765605-5g |
2-(4-methoxy-2-methylphenyl)butanedioic acid |
858808-04-5 | 5g |
$3105.0 | 2023-09-20 | ||
| Enamine | EN300-1765605-2.5g |
2-(4-methoxy-2-methylphenyl)butanedioic acid |
858808-04-5 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1765605-10.0g |
2-(4-methoxy-2-methylphenyl)butanedioic acid |
858808-04-5 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1765605-0.25g |
2-(4-methoxy-2-methylphenyl)butanedioic acid |
858808-04-5 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1765605-1g |
2-(4-methoxy-2-methylphenyl)butanedioic acid |
858808-04-5 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1765605-0.05g |
2-(4-methoxy-2-methylphenyl)butanedioic acid |
858808-04-5 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1765605-0.5g |
2-(4-methoxy-2-methylphenyl)butanedioic acid |
858808-04-5 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1765605-10g |
2-(4-methoxy-2-methylphenyl)butanedioic acid |
858808-04-5 | 10g |
$4606.0 | 2023-09-20 |
2-(4-methoxy-2-methylphenyl)butanedioic acid 関連文献
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
858808-04-5 (2-(4-methoxy-2-methylphenyl)butanedioic acid) 関連製品
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
